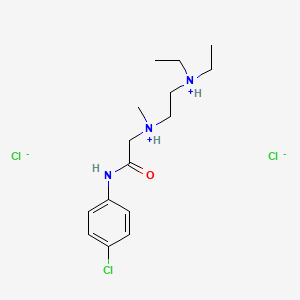
4'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chloro-substituted aniline derivative with diethylamino and methylamino groups
Preparation Methods
The synthesis of 4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-chloroacetanilide.
Alkylation: The 4-chloroacetanilide undergoes alkylation with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The resulting intermediate is then methylated using methyl iodide.
Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction kinetics.
Scientific Research Applications
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride can be compared with similar compounds such as:
4-Diethylamino-2-methyl acetanilide: This compound has a similar structure but lacks the chloro group, leading to different chemical properties and reactivity.
2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide: Another related compound with a quinoline core, used in different pharmaceutical applications.
The uniqueness of 4’-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77791-57-2 |
|---|---|
Molecular Formula |
C15H26Cl3N3O |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C15H24ClN3O.2ClH/c1-4-19(5-2)11-10-18(3)12-15(20)17-14-8-6-13(16)7-9-14;;/h6-9H,4-5,10-12H2,1-3H3,(H,17,20);2*1H |
InChI Key |
YTIHHGOCUSWTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=C(C=C1)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















